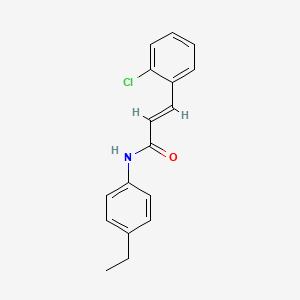

(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC10825626

Molecular Formula: C17H16ClNO

Molecular Weight: 285.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H16ClNO |

|---|---|

| Molecular Weight | 285.8 g/mol |

| IUPAC Name | (E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C17H16ClNO/c1-2-13-7-10-15(11-8-13)19-17(20)12-9-14-5-3-4-6-16(14)18/h3-12H,2H2,1H3,(H,19,20)/b12-9+ |

| Standard InChI Key | ZOQYPRYNOUJVCQ-FMIVXFBMSA-N |

| Isomeric SMILES | CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |

Introduction

(2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide is an organic compound classified as an amide, featuring a prop-2-enamide backbone with a chlorophenyl group and an ethylphenyl group attached to the nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential reactivity and biological activity.

Synthesis and Industrial Production

The synthesis of (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. These processes utilize catalysts and optimized reaction conditions to ensure high-quality production.

Synthesis Steps:

-

Preparation of Starting Materials: This involves the preparation of the chlorophenyl and ethylphenyl components.

-

Condensation Reaction: The chlorophenyl and ethylphenyl groups are attached to the prop-2-enamide backbone through a condensation reaction.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural complexity and potential biological activities. It is studied for its role in drug development, where its unique substitution pattern could influence its pharmacological profile compared to similar compounds.

Biological Activity

-

Pharmacological Profile: The presence of the ethyl group on the phenyl ring can affect its chemical reactivity and biological activity, potentially leading to different pharmacological profiles compared to its analogs.

-

Research Areas: Medicinal chemistry and organic synthesis are key areas where this compound is being explored for its potential biological activities.

Comparison with Similar Compounds

Several compounds share structural similarities with (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide. Notable examples include other prop-2-enamides with different substituents on the phenyl rings. The unique substitution pattern in this compound can influence its reactivity and biological activity.

Comparison Table

| Compound | Substituents | Potential Applications |

|---|---|---|

| (2E)-3-(2-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide | Chlorophenyl, Ethylphenyl | Medicinal Chemistry, Organic Synthesis |

| (2E)-2-cyano-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide | Cyano, Dimethylamino, Fluorophenyl | Antimicrobial, Anticancer Research |

| (2E)-3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | Dichlorophenyl, Trifluoromethylphenyl | Potential Inhibitors in Drug Development |

Future Research Directions

-

Biological Activity Studies: In-depth studies on the compound's biological activities, including its potential as a therapeutic agent.

-

Synthetic Optimization: Optimization of synthesis protocols to improve yield and purity on an industrial scale.

-

Pharmacological Profiling: Detailed pharmacological profiling to understand its interaction with biological targets and potential therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume